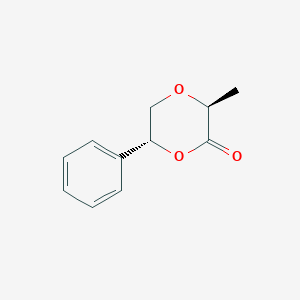
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is an organic compound with the molecular formula C11H12O3 It is a chiral molecule, meaning it has non-superimposable mirror images
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a 3-methyl-6-phenyl-1,4-dioxane-2,5-dione precursor with a suitable base to induce cyclization and form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Bases like sodium hydroxide or potassium carbonate can be employed to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or material science.
類似化合物との比較
Similar Compounds
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3R,6R)-
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in the development of enantiomerically pure drugs.
特性
CAS番号 |
655246-16-5 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(3S,6R)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1 |
InChIキー |
JZUIWDCJHDUQOU-WPRPVWTQSA-N |
異性体SMILES |
C[C@H]1C(=O)O[C@@H](CO1)C2=CC=CC=C2 |
正規SMILES |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


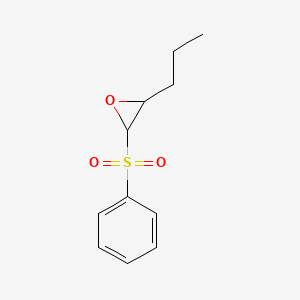
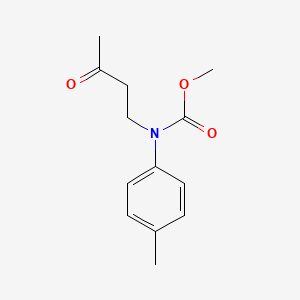
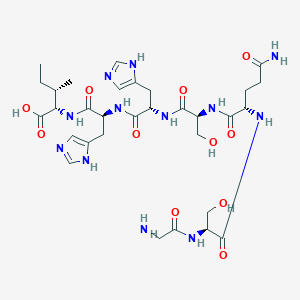
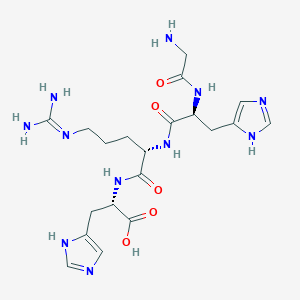

![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
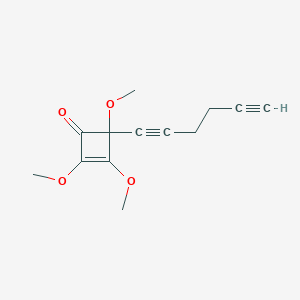
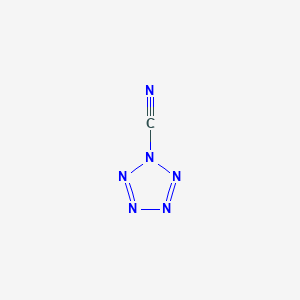
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
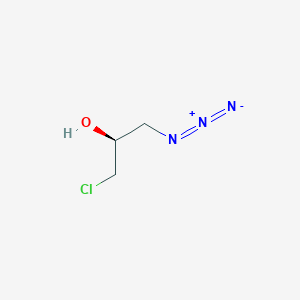
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
